molecular formula C12H8O2 B14022921 2,3-Dihydro-naphto[1,8-bc]pyran-2-one

2,3-Dihydro-naphto[1,8-bc]pyran-2-one

Cat. No.: B14022921
M. Wt: 184.19 g/mol
InChI Key: MDIMZDZDDYRIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-naphto[1,8-bc]pyran-2-one is a polycyclic compound that belongs to the class of naphthopyrans This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-naphto[1,8-bc]pyran-2-one can be achieved through various methods. One of the efficient synthetic routes involves the rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is advantageous due to its regioselectivity and mild reaction conditions. Another approach involves the Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles and annulation with sulfoxonium ylides . This step-economic reaction proceeds efficiently under mild and redox-neutral conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The use of transition metal catalysts, such as rhodium complexes, plays a crucial role in the efficient and scalable production of this compound. The process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-naphto[1,8-bc]pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for the reduction of this compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydro derivatives.

Scientific Research Applications

2,3-Dihydro-naphto[1,8-bc]pyran-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds and is used in the study of reaction mechanisms and catalysis.

    Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of optoelectronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-naphto[1,8-bc]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the modulation of cell signaling pathways and induction of apoptosis.

Comparison with Similar Compounds

2,3-Dihydro-naphto[1,8-bc]pyran-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which enable its use in a wide range of scientific and industrial applications.

Properties

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-one

InChI

InChI=1S/C12H8O2/c13-11-7-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6H,7H2

InChI Key

MDIMZDZDDYRIBH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.